CUDC-101, chemically named 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide, is a rationally designed, synthetic, small molecule inhibitor. [] It targets three key proteins implicated in cancer development and progression: epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). [, ] CUDC-101 falls under the classification of multi-target inhibitors or hybrid molecules due to its ability to simultaneously inhibit these distinct targets. [, ]
Developing Effective Delivery Systems: Addressing the challenge of CUDC-101's poor water solubility is essential for developing formulations that enhance its bioavailability and therapeutic efficacy. Nanoparticles and hyaluronidase-coated delivery systems have shown promise in preclinical studies. [, ]
The synthesis of CUDC-101 involves a multi-step chemical process. The compound is derived from the modification of existing structures to enhance its inhibitory properties against histone deacetylases and receptor tyrosine kinases. The key synthetic route includes the formation of a N-hydroxyheptanamide backbone, which is critical for its biological activity. Specific synthesis parameters include:
CUDC-101 has a complex molecular structure characterized by its N-hydroxyheptanamide moiety. Its molecular formula is C_19H_22N_4O_3, and it has a molecular weight of approximately 342.4 g/mol. The structural features include:
CUDC-101 participates in various chemical reactions primarily through its interactions with biological targets:
The mechanism of action of CUDC-101 is multifaceted:
CUDC-101 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 342.4 g/mol |
Solubility | >10 mM in DMSO |
Stability | Stable at -20 °C |
CUDC-101 has significant applications in cancer research and therapy:
Currently, CUDC-101 is undergoing phase I clinical trials aimed at assessing its safety and efficacy in patients with solid tumors, indicating its potential as a valuable addition to cancer treatment regimens.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: